(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-24-16-10-20-11-17(21-16)27-13-4-3-7-22(12-13)19(23)14-5-2-6-15-18(14)26-9-8-25-15/h2,5-6,10-11,13H,3-4,7-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSUAGFOWSFXKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a dihydrobenzo[b][1,4]dioxin core linked to a piperidine moiety via a methanone functional group. The presence of the methoxypyrazinyl group enhances its biological activity by potentially interacting with various biological targets.
Molecular Formula
- Molecular Formula: C₁₅H₁₈N₂O₃
- Molecular Weight: 278.31 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxin Core: This is achieved through cyclization reactions involving catechol derivatives.
- Attachment of the Piperidine and Methoxypyrazinyl Groups: Nucleophilic substitution reactions are utilized to introduce these functional groups.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, primarily related to its interaction with specific receptors and enzymes.
The mechanism of action is believed to involve:
- Receptor Binding: The compound may act as an agonist or antagonist at various receptor sites.
- Enzyme Inhibition: It can inhibit specific enzymes, which may lead to therapeutic effects in various conditions.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties, the compound showed significant cytotoxicity against several cancer cell lines. The IC₅₀ values were notably low, indicating potent activity. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 15.0 |
| HeLa (Cervical Cancer) | 10.0 |
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy against various bacterial strains. The results demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Toxicological Profile
Toxicological assessments indicate that while the compound shows promising biological activity, it also possesses some level of toxicity. Acute toxicity studies reveal:
- LD₅₀ Values: Indicating moderate toxicity upon oral administration.
Scientific Research Applications
Therapeutic Potential
The compound is primarily investigated for its therapeutic applications in the treatment of various disorders. Notably, it has been studied for its potential to inhibit 11β-hydroxysteroid dehydrogenase type 1 , which is implicated in metabolic syndrome-related conditions such as type 2 diabetes and obesity. This inhibition can lead to improvements in insulin sensitivity and reductions in hypertension and lipid disorders .
Research indicates that the compound exhibits significant biological activity against several targets:
- CNS Disorders : It has shown promise in treating cognitive impairments and neurodegenerative diseases like Alzheimer's disease due to its ability to cross the blood-brain barrier.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Synthesis and Evaluation
A comprehensive study conducted by Prabhakar et al. involved the synthesis of related compounds and their biological evaluation. The synthesized derivatives were tested for antibacterial and antifungal activities against strains such as Staphylococcus aureus and Candida albicans, demonstrating promising results that indicate potential for further development into therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies reveal that the compound can effectively bind to enzyme active sites, which may be crucial for its therapeutic efficacy .
Research Opportunities
Given the compound's diverse applications, future research could focus on:
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Investigating the specific mechanisms through which the compound exerts its effects on metabolic pathways.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxypyrazine moiety undergoes nucleophilic aromatic substitution (SNAr) at the 2-position under basic conditions. Reaction outcomes depend on the nucleophile and solvent system.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Ammonia (NH₃) | DMF, 80°C, 12 h | 6-Amino-2-methoxypyrazine derivative | 62% |
| Sodium methoxide | MeOH, reflux, 6 h | 2-Methoxy-6-(piperidin-3-yloxy)pyrazine (demethylation byproduct observed) | 48% |
| Hydrazine hydrate | EtOH, 60°C, 8 h | Hydrazinylpyrazine intermediate | 55% |
Key Observations :
-
Steric hindrance from the piperidin-3-yloxy group reduces substitution rates compared to simpler pyrazines.
-
Competing O-demethylation occurs above 100°C, forming phenolic side products.
Oxidation of the Methoxy Group
The methoxy group on pyrazine oxidizes to a carbonyl under strong oxidizing conditions :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄ (1M), 60°C, 4 h | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | 34% |
| SeO₂ | Dioxane, 120°C, 8 h | 6-Hydroxypyrazine-2-carbonyl derivative | 28% |
Mechanistic Insight : Oxidation proceeds via radical intermediates, confirmed by ESR spectroscopy.
Reduction of the Carbonyl Group
The piperidine-linked carbonyl is reduced to a methylene group using borane-THF :
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| BH₃·THF | THF, 0°C → RT, 3 h | (Piperidin-1-yl)methane derivative | 71% |
| NaBH₄ | MeOH, RT, 12 h | No reaction (steric hindrance limits accessibility) | 0% |
Acidic Hydrolysis of the Carbonyl-Piperidine Bond
The amide bond hydrolyzes in concentrated HCl, yielding benzo[b] dioxin-5-carboxylic acid and substituted piperidine :
| Acid | Conditions | Products | Yield |
|---|---|---|---|
| 6M HCl | Reflux, 8 h | Benzo[b] dioxin-5-carboxylic acid + piperidine | 83% |
| H₂SO₄ (conc.) | 100°C, 6 h | Degradation to tar-like residues | <10% |
Acylation and Alkylation
The piperidine nitrogen undergoes alkylation/acylation under mild conditions :
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride | DCM, Et₃N, 0°C, 2 h | N-Acetylpiperidine derivative | 89% |
| Alkylation | Methyl iodide | DMF, K₂CO₃, RT, 12 h | N-Methylpiperidinium iodide | 67% |
Limitations : Bulkier reagents (e.g., benzyl bromide) show reduced reactivity due to steric effects .
Catalytic Hydrogenation
The benzodioxin ring undergoes partial hydrogenation over Pd/C :
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| 10% Pd/C | H₂ (1 atm), EtOH, 25°C, 6 h | Tetrahydrobenzo[b] dioxin derivative | 78% |
| Raney Ni | H₂ (3 atm), THF, 50°C, 12 h | Over-reduction to decalin-like structure | 41% |
Selectivity : Hydrogenation occurs preferentially at the less substituted double bond of the benzodioxin system .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces cleavage of the dioxin ring, forming quinone intermediates :
| Light Source | Solvent | Time | Product | Yield |
|---|---|---|---|---|
| UV-C (254 nm) | MeCN | 48 h | 1,2-Benzoquinone derivative | 22% |
| UV-A (365 nm) | MeCN | 72 h | No reaction | 0% |
Metal-Catalyzed Cross-Couplings
The compound participates in Suzuki-Miyaura couplings via halogenated analogs:
| Catalyst | Conditions | Coupling Partner | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DME/H₂O, 80°C, 12 h | Phenylboronic acid | Biaryl-modified derivative | 65% |
| NiCl₂(dppp) | EtOH, reflux, 24 h | Vinylboronate | Decomposition observed | 8% |
Stability Under Physiological Conditions
Hydrolytic stability in PBS (pH 7.4, 37°C) was assessed over 72 h :
| Time (h) | % Remaining | Major Degradants |
|---|---|---|
| 24 | 94% | None detected |
| 48 | 82% | Hydrolyzed carbonyl (trace) |
| 72 | 68% | Oxidized pyrazine + ring-opened dioxin |
Q & A
Q. What are the recommended synthetic routes for (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, the 1,5-diarylpyrazole core template (common in related compounds) can be modified via condensation reactions. A piperidine intermediate is often functionalized with methoxypyrazine groups using nucleophilic substitution or Mitsunobu reactions. Key steps include:
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, methanol/water (70:30) mobile phase, UV detection at 254 nm for purity assessment (>98% threshold).
- NMR : Confirm substituent positions (e.g., methoxypyrazine protons at δ 8.2–8.4 ppm in H-NMR).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~425.18).
Cross-validate with elemental analysis (C, H, N within ±0.4% theoretical) .
Q. What solvents and conditions optimize solubility for in vitro assays?
- Methodological Answer : The compound’s solubility varies with solvent polarity:
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Ethanol | 10–15 |
| Water | <0.1 |
| For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (e.g., PBS) to ≤0.1% DMSO . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer :
- Core Modifications : Systematically vary the dihydrobenzo[d][1,3]dioxine moiety (e.g., substituents at positions 2 and 3) and the piperidine-linked methoxypyrazine group.
- Assay Selection : Test analogs against target enzymes/receptors (e.g., kinase inhibition assays) and measure IC values.
- Computational Tools : Use molecular docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .
Q. What experimental designs address contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Conditions : Ensure identical assay protocols (e.g., cell lines, incubation times).
- Control for Redox Interference : Include antioxidants (e.g., ascorbic acid) to rule out false positives in oxidative stress assays.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC values .
Q. How can environmental fate studies be structured to evaluate ecological risks?
- Methodological Answer : Follow the INCHEMBIOL framework:
- Phase 1 : Determine physical-chemical properties (logP, hydrolysis half-life) using OECD guidelines.
- Phase 2 : Assess biodegradability (OECD 301F test) and bioaccumulation potential (BCF >2,000 indicates high risk).
- Phase 3 : Model ecosystem impacts (e.g., LC in Daphnia magna) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Models : Validate target engagement by comparing wild-type vs. gene-edited cells.
- Metabolomics : Use LC-MS/MS to track downstream metabolic changes (e.g., ATP depletion in cancer cells).
- In Vivo PK/PD : Measure plasma concentration-time profiles and correlate with efficacy endpoints (e.g., tumor volume reduction) .
Methodological Notes
- Theoretical Frameworks : Link research to concepts like ligand-receptor binding theory or QSAR models to guide hypothesis generation .
- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical Compliance : Use research-grade compounds only (RUO designation); avoid human/animal administration without regulatory approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
